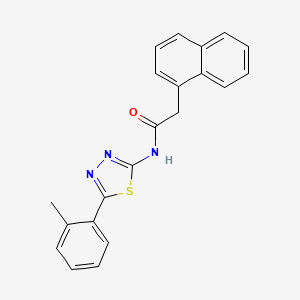

2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14-7-2-4-11-17(14)20-23-24-21(26-20)22-19(25)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-12H,13H2,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYWQKRJAGVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, a study investigated the synthesis and anticancer activity of various thiadiazole derivatives, including those similar to 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide. The results demonstrated that these derivatives showed promising activity against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

Molecular docking studies have suggested that compounds like 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This property positions the compound as a candidate for further development as an anti-inflammatory drug .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For example, derivatives similar to 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide have been tested against various bacterial strains and shown effective results. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .

Synthesis and Characterization

The synthesis of 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves straightforward chemical reactions using commercially available reagents. Characterization methods such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Variations in substituents on the thiadiazole ring or naphthalene moiety can significantly influence biological activity. For example, modifications in the aromatic rings have been linked to enhanced anticancer and antimicrobial activities .

Data Summary Table

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study focusing on anticancer agents, a series of thiadiazole derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. The study found that specific modifications to the naphthalene ring significantly enhanced cytotoxicity against ovarian cancer cells, indicating a promising direction for future research on 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various thiadiazole compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting potential therapeutic applications for treating tuberculosis infections with compounds structurally related to 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The o-tolyl group in the target compound and compound 5m may enhance steric interactions with enzyme active sites compared to smaller substituents (e.g., methylthio in 5f ).

- Linker Modifications: Naphthalene (target compound) and benzo[d]oxazole-thio (5m) improve lipophilicity, whereas phenoxy (5e) or methoxyphenyl groups introduce polar interactions.

- Biological Activity : Ureido-substituted analogs (e.g., 4g ) show potent Akt inhibition (86–92%), suggesting that bulkier substituents on thiadiazole enhance target binding.

Enzyme Inhibition Profiles

Table 2: Enzyme Inhibition Data for Acetamide-Type Compounds

Key Observations :

- The target compound’s naphthalene group may mimic the MAO-B selectivity seen in naphthalene-piperidine analogs .

- Thiadiazole-thioacetamide derivatives (e.g., compound 3 ) exhibit high Akt inhibition (>85%), likely due to π-π interactions and H-bonding with the kinase domain.

Computational and Docking Insights

- Akt Inhibition : Docking studies for compound 3 reveal that thiadiazole-thioacetamide derivatives form π-π interactions with Phe161 and H-bonds with Glu191 in Akt.

- Electrophilicity : Sulfonamide analogs (e.g., in ) with high electrophilicity indices (29.597 eV) exhibit enhanced reactivity, suggesting that electron-withdrawing groups on thiadiazole could improve target binding.

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 296.39 g/mol. The structure comprises a naphthalene moiety linked to a thiadiazole ring through an acetamide functional group, which is significant for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its effects on various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer) cells.

-

Cell Viability Assays :

- The MTS assay was employed to assess the viability of cancer cells after treatment with the compound. Results indicated that it significantly reduced cell viability in both MCF-7 and LoVo cell lines at concentrations ranging from 6.25 to 400 µM. Notably, higher concentrations (100–400 µM) resulted in greater cytotoxic effects after 48 hours of exposure .

- Mechanism of Action :

- Selectivity :

Inhibition of Key Enzymes

Thiadiazole derivatives are known to inhibit several key enzymes involved in cancer cell proliferation:

- Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme is critical for guanosine nucleotide synthesis; inhibition can disrupt cancer cell growth .

- Topoisomerase II : Inhibition affects DNA replication and repair processes essential for cancer cell survival .

Case Studies

Several studies have demonstrated the effectiveness of thiadiazole derivatives similar to our compound:

- Study on Thiadiazole Derivatives : Research showed that certain thiadiazole derivatives were more effective than standard chemotherapy agents like doxorubicin in inhibiting tumor growth in vitro and in vivo models .

- Caspase Activation Studies : Specific derivatives were found to enhance caspase activation significantly in breast cancer cell lines, further supporting their role as potential anticancer agents .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 50 | Apoptosis via caspase activation |

| Compound B | LoVo | 40 | Topoisomerase II inhibition |

| Compound C | HUVEC | >200 | Selective cytotoxicity |

Q & A

What are the optimal synthetic routes for 2-(naphthalen-1-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

Category : Basic Synthesis

Answer :

The synthesis typically involves two key steps: (1) formation of the 1,3,4-thiadiazole ring and (2) acylation to attach the naphthalene and o-tolyl moieties. A common approach uses thiosemicarbazide intermediates cyclized under acidic conditions to form the thiadiazole core, followed by coupling with 2-(naphthalen-1-yl)acetyl chloride . Critical parameters include:

- Temperature : Cyclization reactions often require reflux (e.g., 80–100°C in ethanol or DMF) .

- Solvent : Polar aprotic solvents like DMF enhance acylation efficiency, while ethanol minimizes side reactions during cyclization .

- Catalysts : Triethylamine or NaH is used to deprotonate intermediates and accelerate coupling .

Yield optimization (~70–85%) is achieved via thin-layer chromatography (TLC) monitoring and recrystallization .

How can structural discrepancies in synthesized batches be resolved using advanced characterization techniques?

Category : Basic Characterization

Answer :

Discrepancies often arise from incomplete acylation or regioisomeric byproducts. Methodological validation includes:

- NMR Spectroscopy : H and C NMR confirm acetamide linkage via characteristic peaks: naphthalene protons (δ 7.2–8.3 ppm), thiadiazole NH (δ 10.5–11.2 ppm), and carbonyl (C=O, δ ~168–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves ambiguous regiochemistry in the thiadiazole or o-tolyl substituents .

What strategies are recommended to enhance the compound’s bioavailability while retaining its antimicrobial activity?

Category : Advanced Bioactivity Optimization

Answer :

Bioactivity optimization requires balancing lipophilicity (naphthalene) and solubility (thiadiazole):

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonamides or hydroxyls) at the o-tolyl position to improve solubility without disrupting thiadiazole-mediated target binding .

- Prodrug Design : Mask the acetamide group as an ester to enhance membrane permeability, with enzymatic cleavage in vivo .

- Co-crystallization Studies : Identify binding motifs with bacterial enzymes (e.g., dihydrofolate reductase) to guide functional group tuning .

How can computational modeling predict the compound’s interaction with cancer-related protein targets?

Category : Advanced Mechanistic Studies

Answer :

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to:

- Identify Binding Pockets : The naphthalene moiety often occupies hydrophobic pockets, while the thiadiazole NH forms hydrogen bonds with residues like Asp or Glu in kinase targets .

- Quantify Affinity : Scoring functions (e.g., MM-GBSA) calculate binding free energies, with validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- SAR Analysis : Compare analogs (e.g., o-tolyl vs. p-tolyl) to map steric and electronic effects on inhibitory potency .

How should researchers address contradictory data in cytotoxicity assays across different cell lines?

Category : Advanced Data Analysis

Answer :

Contradictions may stem from assay conditions or cell-specific factors:

- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .

- Mechanistic Profiling : Differentiate genotoxic vs. metabolic stress via comet assays or ATP-level monitoring .

- Purity Verification : HPLC (>95% purity) eliminates batch variability caused by impurities .

- Pathway Analysis : RNA sequencing can identify cell line-specific resistance mechanisms (e.g., upregulated efflux pumps) .

What are the best practices for scaling up synthesis without compromising purity?

Category : Advanced Process Chemistry

Answer :

Scale-up challenges include heat dissipation and byproduct accumulation. Solutions involve:

- Flow Chemistry : Continuous reactors improve temperature control and reduce side reactions during thiadiazole cyclization .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported CuI) enhance acylation efficiency and reduce waste .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time .

How can researchers validate the compound’s anti-inflammatory activity in preclinical models?

Category : Advanced Biological Evaluation

Answer :

- In Vivo Models : Use carrageenan-induced paw edema in rats, with dose-response curves (10–50 mg/kg) and COX-2 inhibition assays .

- Biomarker Analysis : Quantify IL-6 and TNF-α levels via ELISA to correlate activity with cytokine suppression .

- Selectivity Profiling : Compare IC values against COX-1/COX-2 to assess NSAID-like vs. targeted effects .

What analytical methods are critical for detecting degradation products under varying storage conditions?

Category : Advanced Stability Studies

Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC-MS to identify hydrolysis (amide bond cleavage) or oxidation (naphthalene ring) products .

- Kinetic Modeling : Arrhenius plots predict shelf life by extrapolating degradation rates at accelerated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.